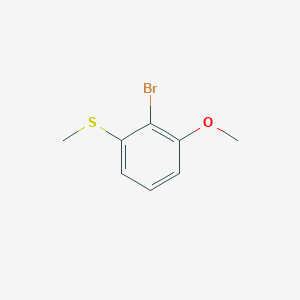

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

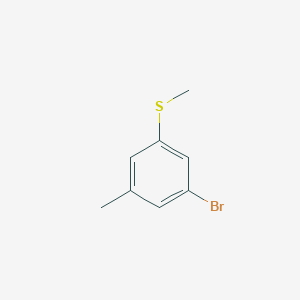

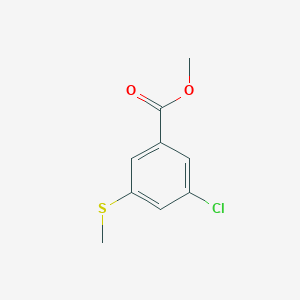

“2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C8H9BrOS . It is a unique chemical provided to early discovery researchers .

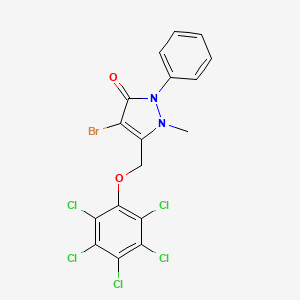

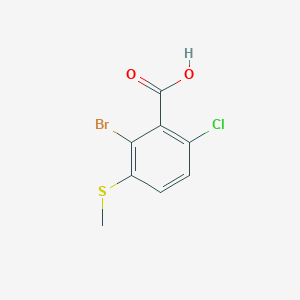

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” can be represented by the SMILES stringCSC1=CC=C(OC)C(Br)=C1 . This indicates that the molecule consists of a benzene ring with bromo, methoxy, and methylsulfanyl substituents at the 2nd, 1st, and 3rd positions respectively .

Aplicaciones Científicas De Investigación

Chiral Complex Synthesis : Research by Baker et al. (2012) in "Organometallics" describes the synthesis of axially chiral compounds from methyl 2-(methylsulfanyl)-1-naphthoate using 1-bromo-2-(2-bromopropyl)benzene. This work is significant for the development of chiral bidentate ligands in organometallic chemistry (Baker, Radzey, Lucas, & Turner, 2012).

Photodynamic Therapy : Pişkin et al. (2020) in the "Journal of Molecular Structure" synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives are notable for their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Natural Product Synthesis : Akbaba et al. (2010) in "Helvetica Chimica Acta" achieved the total synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the role of bromo(methylsulfanyl)benzenes in complex organic syntheses (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Molecular Electronics : Stuhr-Hansen et al. (2005) in "Tetrahedron" explored the utility of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires, crucial for advancements in molecular electronics. This study underscores the role of compounds like 1-bromo-4-(methoxymethyl)benzene in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Antioxidant Activity : Li et al. (2011) in "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This research is important for understanding the antioxidant properties of naturally occurring bromophenols and their potential applications in food preservation and health (Li, Li, Gloer, & Wang, 2011).

Polymer Science : Kuroda and Kobayashi (2015) in "Helvetica Chimica Acta" developed a novel two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes. This study highlights the role of bromo-substituted compounds in creating valuable intermediates for polymer science (Kuroda & Kobayashi, 2015).

Direcciones Futuras

The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .

Propiedades

IUPAC Name |

2-bromo-1-methoxy-3-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHIUZSGRYFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)SC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)